Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a tetrahydrofuran (THF)-linked amino substituent at position 4, methyl groups at positions 1 and 3, and an ethyl carboxylate at position 3.
Properties
IUPAC Name |
ethyl 1,3-dimethyl-4-(oxolan-2-ylmethylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-22-16(21)12-9-18-15-13(10(2)19-20(15)3)14(12)17-8-11-6-5-7-23-11/h9,11H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNTZBONIXSSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCC3CCCO3)C(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS Number: 2415751-98-1) is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 318.37 g/mol. The compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O3 |
| Molecular Weight | 318.37 g/mol |
| CAS Number | 2415751-98-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antimicrobial agents. A study focusing on the synthesis and biological evaluation of various pyrazolo[3,4-b]pyridines demonstrated that certain derivatives exhibited promising activity against Mycobacterium tuberculosis (M. tuberculosis). Specifically, compounds with modifications at the N(1) position and other functional groups showed significant inhibitory effects in vitro against the H37Rv strain of M. tuberculosis .
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Compounds in this class have been reported to inhibit various enzymes, including phosphodiesterase and glycogen synthase kinase-3 (GSK-3), which are critical in cellular signaling pathways.
- Interaction with Receptors : These compounds may also act as selective inhibitors of adenosine receptors, influencing neurotransmitter release and modulating various physiological responses .
Case Studies
- Antitubercular Activity : A combinatorial library of pyrazolo[3,4-b]pyridines was synthesized and evaluated for antitubercular activity. The results indicated that specific substitutions on the pyrazolo[3,4-b]pyridine scaffold enhanced efficacy against M. tuberculosis .
- Neuroprotective Effects : Other studies have explored the neuroprotective potential of pyrazolo[3,4-b]pyridines in models of neurodegenerative diseases. Compounds from this class have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to achieve cyclization.
- Functionalization : Introducing substituents at various positions to enhance biological activity.
- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Modifications at Position 4
The substituent at position 4 of the pyrazolopyridine core critically influences biological activity. Key analogues include:
NUDWOB (Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-(methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
- Substituent : Methylsulfanyl (SMe) group.
- Activity : Demonstrated antimalarial activity (IC50 = 3.60 μM against Plasmodium falciparum), attributed to the electron-withdrawing chlorophenyl and SMe groups enhancing target binding .
- Comparison: The THF-amino group in the target compound may offer improved solubility over the lipophilic SMe and chlorophenyl groups in NUDWOB, though direct antimalarial data are lacking for the target .
ARA-04/ARA-05 (Ethyl 4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
- Substituent: Methylpyridin-2-yl amino group.
- Activity : Anti-herpes simplex virus type 1 (HSV-1) activity, with IC50 values <10 μM, likely due to the pyridine’s hydrogen-bonding capacity .
- Comparison : The THF group in the target compound may provide better blood-brain barrier penetration than the polar pyridine, but antiviral specificity remains untested .
L87 (Ethyl 4-[(4-(4-methylphenylsulfonamido)butyl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
Substituent Effects at Position 5
The ethyl carboxylate (CO2Et) at position 5 is a common feature in active derivatives:
- CO2Et vs. CN: Derivatives with CO2Et (e.g., compounds in ) show higher antimalarial activity (IC50 = 3.46–9.30 μM) than cyano (CN)-substituted analogues, likely due to enhanced hydrogen-bonding or electrostatic interactions .
- Synthetic Accessibility : Ethyl carboxylates are typically introduced via nucleophilic substitution of 4-chloro precursors (e.g., ), a route applicable to the target compound’s synthesis .
Preparation Methods
The pyrazolo[3,4-b]pyridine core is constructed via cyclocondensation reactions. A widely cited approach involves reacting aminopyrazoles with alkoxymethylene-malonate derivatives. For instance, ethyl 4-hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is synthesized by condensing aminopyrazole with diethyl ethoxymethylenemalonate at elevated temperatures (240°C in diphenyl ether) . This intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to yield the corresponding chloro-ester, a critical precursor for subsequent functionalization .
Key modifications to this method include substituting phenyl groups with methyl substituents at positions 1 and 3. For example, methylation of the pyrazole nitrogen is achieved using dimethyl sulfate ((CH₃)₂SO₄) in the presence of sodium bicarbonate (NaHCO₃) in toluene . This step ensures regioselective alkylation, critical for achieving the 1,3-dimethyl configuration .
Regioselective Amination at Position 4
The tetrahydrofuran-2-ylmethylamino group is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the chlorinated pyrazolo[3,4-b]pyridine. This reaction typically employs tetrahydrofuran-2-ylmethylamine as the nucleophile in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Optimized Conditions :
-
Solvent : Anhydrous DMF
-
Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
The reaction’s success hinges on the electron-withdrawing effect of the adjacent nitro or chloro group, which activates the pyridine ring for substitution . Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Functional Group Interconversion and Final Modifications
Final steps involve deprotection (if applicable) and salt formation. For instance, tert-butyl-protected intermediates are treated with trifluoroacetic acid (TFA) to yield free amines, which are subsequently neutralized to form pharmaceutically acceptable salts . In the case of the target compound, no further functionalization is required post-amination, as the ethyl ester and methyl groups remain stable under reaction conditions .
Analytical Validation and Characterization
Synthetic intermediates and the final product are characterized using:
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Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity .
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High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (318.37 g/mol for C₁₆H₂₂N₄O₃).
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HPLC : Ensures ≥95% purity, critical for pharmacological applications .
Comparative Analysis of Synthetic Routes
Method A offers higher yields and regioselectivity, while Method B provides flexibility for introducing diverse alkylamino groups .
Challenges and Optimization Strategies
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Regioselectivity : Competing reactions at positions 4 and 6 of the pyridine ring are mitigated by electron-withdrawing groups (e.g., chloro) that direct substitution to position 4 .
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Solvent Choice : Anhydrous DMF minimizes hydrolysis of the ethyl ester during amination .
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Temperature Control : Excessive heat (>100°C) leads to decomposition, necessitating precise thermal management .
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the cyclocondensation step to enhance heat transfer and reduce reaction time . Cost-effective alternatives to POCl₃, such as thionyl chloride (SOCl₂), are explored for chlorination without compromising yield .
Q & A
Q. How can researchers optimize the synthetic yield of this pyrazolo-pyridine derivative?
Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example:
- Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk decomposition. Lower temperatures (40–60°C) improve selectivity for intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of nitrogenous intermediates, while ethers (THF) stabilize reactive intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) or Lewis acids (e.g., ZnCl₂) can improve coupling efficiency during amination or cyclization steps . Yield tracking via HPLC (using ammonium acetate buffer at pH 6.5 for analysis, as in ) ensures reproducibility .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., tetrahydrofuran-2-ylmethyl vs. methyl groups) and confirms regioselectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing C₁₆H₂₂N₄O₃ from analogs with trifluoromethyl groups) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyridine core and tetrahydrofuran linkage .
- HPLC-PDA : Monitors purity using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal stability : Store aliquots at -20°C, 4°C, and 25°C for 1–4 weeks; analyze degradation via TLC or HPLC .
- Photostability : Expose to UV/visible light (300–800 nm) for 48 hours; monitor absorbance shifts in the pyridine ring (λ ~250–300 nm) .
- Hydrolytic stability : Incubate in buffers (pH 3–9) at 37°C; track ester hydrolysis by observing carboxylic acid formation via IR (C=O stretch at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrofuran-2-ylmethylamino substituent in bioactivity?
Methodological Answer: SAR analysis involves synthesizing analogs with modified substituents and comparing biological
- Replacements : Substitute tetrahydrofuran with morpholine ( ) or piperidine () to test hydrogen-bonding capacity .
- Steric effects : Introduce bulkier groups (e.g., benzyl in ) to assess steric hindrance at the 4-position .
- Polarity modulation : Compare trifluoromethyl () vs. methoxy ( ) groups to evaluate hydrophobic/hydrophilic balance . Biological assays (e.g., enzyme inhibition or cell viability) must control for logP and solubility differences using standardized DMSO stock solutions .
Q. How can contradictory data on this compound’s biological activity across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Purity verification : Re-analyze batches via HPLC; exclude lots with >98% purity .
- Standardized protocols : Use common assay conditions (e.g., 10 µM compound concentration, 1% FBS in media) .
- Off-target profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify nonspecific interactions .
- Meta-analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity) to identify outliers .
Q. What computational strategies predict this compound’s binding modes with biological targets?
Methodological Answer: Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., cyclin-dependent kinases). Focus on hydrogen bonds between the tetrahydrofuran oxygen and catalytic lysine residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; monitor RMSD fluctuations in the pyrazolo-pyridine core .
- Free energy calculations : Apply MM-PBSA to quantify binding affinity changes when substituting the 4-amino group . Validate predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
Key Considerations for Experimental Design
- Synthetic reproducibility : Document solvent grades (e.g., anhydrous THF) and drying methods (e.g., molecular sieves) to minimize variability .
- Data reporting : Include negative results (e.g., failed coupling reactions) to guide troubleshooting .
- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IC₅₀ determinations in triplicate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
